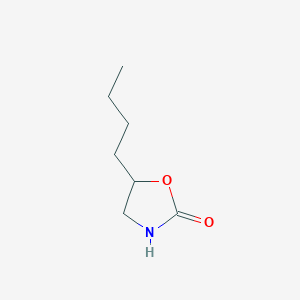

5-Butyl-1,3-oxazolidin-2-one

Description

Historical Development and Significance of the Oxazolidinone Moiety in Organic and Medicinal Chemistry Research

The oxazolidinone ring system is a cornerstone in both organic and medicinal chemistry. nih.govrsc.org The journey of oxazolidinones began with their initial synthesis and has evolved to their use as crucial components in pharmaceuticals. researchgate.net The 2-oxazolidinone (B127357) isomer, in particular, has been the most investigated for drug discovery. nih.gov

A significant milestone in the history of oxazolidinones was the discovery of their antibacterial properties. Early work in the 1980s by DuPont led to the development of N-aryl-oxazolidinones as synthetic antibacterial agents. nih.gov This culminated in the approval of Linezolid in 2000, the first oxazolidinone antibiotic to be used clinically for treating infections caused by resistant Gram-positive bacteria. nih.govnih.gov The success of Linezolid spurred further research, leading to the development of second-generation oxazolidinones like Tedizolid. bohrium.com

Beyond their role as antibiotics, oxazolidinones have proven to be versatile scaffolds. They are utilized as chiral auxiliaries in asymmetric synthesis, enabling the stereocontrolled synthesis of complex molecules. researchgate.net Their applications have expanded into various therapeutic areas, including antituberculosis, anticancer, anti-inflammatory, and neurological research. nih.govbohrium.com The ability of the oxazolidinone structure to act as a bioisostere for groups like carbamates and amides contributes to its druglike properties. nih.gov

Current Research Landscape and Identified Knowledge Gaps Pertaining to 5-Butyl-1,3-oxazolidin-2-one

The current research landscape for oxazolidinones is broad, with extensive studies on derivatives bearing various substituents to modulate their biological activity. rsc.org However, specific research focusing solely on this compound is limited. Much of the existing literature investigates oxazolidinones with more complex or functionalized side chains at the C5 position, often in the context of developing new antibacterial agents. nih.govbohrium.comresearchgate.net

Research on related compounds, such as (4S)-4-butyl-1,3-oxazolidin-2-one, highlights the use of the butyl-substituted oxazolidinone scaffold as a chiral auxiliary in asymmetric synthesis. This suggests a potential area of investigation for the 5-butyl isomer. The primary gap, therefore, is the lack of fundamental research to characterize this specific compound and evaluate its potential in medicinal or materials science.

Methodological Frameworks and Interdisciplinary Approaches in this compound Research

The study of this compound would employ a range of established methodological frameworks common in chemical research.

Synthesis and Characterization: The synthesis of 5-substituted oxazolidinones can be achieved through various routes, often involving the cyclization of amino alcohols with phosgene (B1210022) derivatives or the reaction of epoxides with isocyanates. nih.govresearchgate.net A key approach for synthesizing related compounds involves the reaction of N-lithioarylcarbamates with (R)-glycidyl butyrate. researchgate.net Another method involves the gold(I)-catalyzed rearrangement of propargylic tert-butylcarbamates. organic-chemistry.org

Once synthesized, characterization would rely on standard spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure and stereochemistry of the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight and elemental composition.

X-ray Crystallography: This technique can provide definitive information on the three-dimensional structure and stereochemistry of the compound in its crystalline form. iucr.orgcrystallography.net

Interdisciplinary Approaches: Modern research on oxazolidinones often involves an interdisciplinary approach, combining chemical synthesis with computational studies and biological evaluation. ohio.edu

Computational Chemistry: Molecular modeling and docking studies can predict the binding of oxazolidinone derivatives to biological targets, such as the bacterial ribosome, guiding the design of new potential therapeutic agents. qut.edu.auflinders.edu.au

Biological Screening: In vitro assays are essential to determine the biological activity of the compound, for instance, its minimum inhibitory concentration (MIC) against various bacterial strains. nih.gov

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of related analogs, researchers can establish relationships between the chemical structure and biological activity, which is a cornerstone of medicinal chemistry. ohio.edu

The table below summarizes the key methodological frameworks applicable to the research of this compound.

| Research Area | Methodologies | Objectives |

| Synthesis | Cyclization of amino alcohols, Epoxide ring-opening | To develop efficient and stereoselective routes to the target compound. |

| Characterization | NMR, Mass Spectrometry, X-ray Crystallography | To confirm the chemical structure, purity, and stereochemistry. |

| Computational Studies | Molecular Docking, QSAR | To predict biological activity and guide the design of new derivatives. |

| Biological Evaluation | In vitro antimicrobial assays | To determine the potential therapeutic properties of the compound. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

7693-75-6 |

|---|---|

Molecular Formula |

C7H13NO2 |

Molecular Weight |

143.18 g/mol |

IUPAC Name |

5-butyl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C7H13NO2/c1-2-3-4-6-5-8-7(9)10-6/h6H,2-5H2,1H3,(H,8,9) |

InChI Key |

MHAVVOOOIFVGRL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1CNC(=O)O1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Butyl 1,3 Oxazolidin 2 One and Its Structural Analogues

Asymmetric Synthesis of 5-Butyl-1,3-oxazolidin-2-one Enantiomers

The creation of stereogenic centers in a controlled manner is paramount for the synthesis of enantiopure compounds. For this compound, where the stereocenter at the C5 position dictates its utility as a chiral precursor, asymmetric synthesis is crucial. Methodologies to achieve this include the use of chiral auxiliaries, asymmetric catalysis, and biocatalytic transformations.

Chiral Auxiliary-Mediated Approaches to Enantiopure this compound

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net Evans' oxazolidinones are a well-known class of chiral auxiliaries, widely used in stereoselective reactions such as aldol (B89426) condensations, alkylations, and conjugate additions. researchgate.netmdpi.com In the context of synthesizing derivatives related to this compound, a chiral auxiliary can be attached to a precursor molecule to control the formation of the desired stereocenter.

A notable example is the use of a chiral oxazolidinone auxiliary in the synthesis of high-affinity ligands for HIV protease inhibitors. In this approach, a heterocyclic α,β-unsaturated chiral N-acyloxazolidinone undergoes conjugate hydride reduction followed by asymmetric protonation of the resulting enolate. researchgate.net This strategy allows for the creation of new stereogenic centers at the α and β positions with high diastereoselectivity. researchgate.net While this specific example does not yield this compound directly, the principle is broadly applicable.

A more direct, albeit for a structural analogue, is the synthesis of (4S,5R)-5-butyl-4-methyloxazolidin-2-one. This was achieved through a stereoselective synthesis involving an asymmetric aldol reaction followed by a Curtius rearrangement. nih.gov The chiral auxiliary in the aldol reaction dictates the stereochemistry of the resulting β-hydroxy acid, which is then converted to the target oxazolidinone. nih.gov

| Entry | Reactants | Chiral Auxiliary/Catalyst | Product | Yield (%) | Key Features |

| 1 | Propanoyl-thiazolidinethione, Pentanal | (S)-4-isopropyl-2-thioxothiazolidine | (4S,5R)-5-butyl-4-methyloxazolidin-2-one | Not specified | Asymmetric aldol reaction followed by a modified Curtius rearrangement. nih.gov |

| 2 | Heterocyclic α,β-unsaturated carboximide | (R)-(+)-4-benzyl-2-oxazolidinone | Optically active heterocycle | Not specified | Conjugate hydride reduction and asymmetric protonation. researchgate.net |

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. Various transition metal catalysts and organocatalysts have been developed for the synthesis of chiral oxazolidinones.

A general and efficient method for producing chiral 4,5-disubstituted oxazolidin-2-ones involves a modified Sharpless asymmetric aminohydroxylation of β-substituted styrene (B11656) derivatives, followed by base-mediated ring closure. jmcs.org.mx This one-pot procedure provides good yields and high enantioselectivities. jmcs.org.mx

In a specific example relevant to a structural analogue, the synthesis of 3-butyl-5-phenyl-1,3-oxazolidin-2-one was achieved through the cycloaddition of CO2 to 1-butyl-2-phenyl aziridine. unimi.it This reaction was catalyzed by simple ammonium (B1175870) ferrates, which proved to be robust and active catalysts, yielding the desired product with excellent selectivity at room temperature and atmospheric CO2 pressure. unimi.it

| Catalyst System | Substrates | Product | Yield (%) | Selectivity | Reference |

| [TBA][FeCl3Br] | 1-butyl-2-phenyl aziridine, CO2 | 3-butyl-5-phenyl-1,3-oxazolidin-2-one | 95 | >99% | unimi.it |

| Sharpless Catalyst | β-substituted styrene derivatives | 4,5-disubstituted oxazolidin-2-ones | Good | High ee | jmcs.org.mx |

Furthermore, the kinetic resolution of racemic 4-butyl-1,3-oxazolidin-2-one (B3084812) can be achieved using a chiral thiourea (B124793) catalyst, such as Jacobsen's catalyst. This method relies on the selective reaction of one enantiomer, leaving the other unreacted and thus enantiomerically enriched.

Enzyme-Catalyzed and Biocatalytic Routes to Chiral Oxazolidinones

Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity and mild reaction conditions. mdpi.comacs.org Enzymes, such as lipases and ketoreductases, have been employed in the synthesis of chiral oxazolidinones.

One common biocatalytic strategy is the kinetic resolution of racemic mixtures. For instance, the enzymatic kinetic resolution of racemic 3-tert-butyl-5-hydroxymethyl-oxazolidin-2-one has been demonstrated using lipase-catalyzed enantioselective esterification. google.com The enzyme selectively acylates one enantiomer, allowing for the separation of the two enantiomers. google.com This approach could be adapted for the resolution of racemic this compound.

Another approach involves the use of ketoreductases (KREDs) for the stereoselective reduction of ketone precursors. For example, engineered KREDs have been used for the synthesis of an intermediate for the drug ezetimibe, which features a substituted oxazolidinone ring. mdpi.com The precursor, a pentane-1,5-dione derivative, is selectively reduced to the desired (S)-alcohol with high conversion and selectivity. mdpi.com A similar strategy could be envisioned for the synthesis of chiral this compound from a suitable keto-precursor.

| Enzyme | Reaction Type | Substrate | Product | Key Features | Reference |

| Lipase | Kinetic Resolution | Racemic 3-tert-butyl-5-hydroxymethyl-oxazolidin-2-one | Enantiomerically pure alcohol and ester | Selective esterification of one enantiomer. google.com | google.com |

| KRED | Asymmetric Reduction | 5-((4S)-2-oxo-4-phenyl-(1,3-oxazolidin-3-yl))-1-(4-fluorophenyl)pentane-1,5-dione | (4S)-3-[(5S)-5-(4-fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one | High conversion (>95%) and selectivity. mdpi.com | mdpi.com |

Novel Cyclization and Ring-Closure Strategies for the Oxazolidin-2-one Core Formation

The formation of the heterocyclic oxazolidin-2-one ring is the key step in the synthesis of these compounds. While classical methods often involve the reaction of 2-amino alcohols with phosgene (B1210022) or its derivatives, newer, more efficient, and safer methods are continuously being developed. researchgate.net

The thermolysis of azidoformates has been explored as a route to oxazolidin-2-ones. This method involves the generation of an alkoxycarbonyl nitrene intermediate which can undergo intramolecular cyclization. cdnsciencepub.com However, this reaction often competes with the formation of the isomeric tetrahydro-1,3-oxazin-2-ones. cdnsciencepub.com

Metal-Catalyzed Cycloadditions (e.g., Pd, Au, Ru)

Transition metal catalysis has provided a plethora of elegant solutions for the construction of heterocyclic rings. Palladium, gold, and ruthenium catalysts have been particularly effective in promoting cycloaddition and cyclization reactions to form the oxazolidinone core.

Gold(I) catalysts have been shown to efficiently catalyze the rearrangement of propargylic tert-butylcarbamates to yield 5-methylene-1,3-oxazolidin-2-ones under mild conditions. organic-chemistry.orgorganic-chemistry.org This reaction proceeds via the activation of the alkyne by the gold catalyst, followed by intramolecular attack of the carbamate (B1207046) nitrogen. organic-chemistry.org

Palladium catalysts are also widely used. For example, a palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides allows for the synthesis of 3-aryl-2-oxazolidinones. organic-chemistry.org Additionally, Pd(II)-catalyzed allylic C-H oxidation of N-Boc amines provides a route to oxazolidinones. researchgate.net

Ruthenium porphyrin complexes have been shown to catalyze the cycloaddition of carbon dioxide to aziridines, yielding oxazolidin-2-ones. unimi.it This method is effective for the synthesis of N-substituted oxazolidin-2-ones with high regioselectivity. unimi.it

| Metal Catalyst | Reaction Type | Starting Materials | Product | Key Features | Reference |

| Gold(I) | Rearrangement | Propargylic tert-butylcarbamates | 5-methylene-1,3-oxazolidin-2-ones | Mild reaction conditions, high yields. organic-chemistry.org | organic-chemistry.org |

| Palladium(II) | Allylic C-H Oxidation | N-Boc amines | Oxazolidinones | Direct functionalization of C-H bonds. researchgate.net | researchgate.net |

| Ruthenium Porphyrin | Cycloaddition | Aziridines, CO2 | N-substituted oxazolidin-2-ones | High regioselectivity. unimi.it | unimi.it |

| Copper(II) Acetate | Direct Oxidation | N-acyl-1,3-oxazolidin-2-ones, TEMPO | α-aminoxylated derivatives | High chemo- and regioselectivity under mild conditions. nih.gov | nih.gov |

Organocatalytic and Catalyst-Free Approaches

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has gained prominence as a sustainable and metal-free alternative. acs.org Additionally, catalyst-free methods are continually being sought to simplify synthetic procedures and reduce environmental impact.

A novel synthetic pathway to 2-oxazolidinone (B127357) derivatives involves the halo-induced cyclization of tert-butyl allyl(phenyl)carbamate. researchgate.net By selecting the appropriate halogenating reagent and reaction conditions, either halo-unsubstituted-aryl or p-halo-substituted-aryl oxazolidinones can be selectively produced. researchgate.net

An organocatalytic one-pot synthesis of 4,5-disubstituted oxazolidinones has been developed, proceeding through a formal asymmetric enone aminohydroxylation. rsc.org This method provides access to chiral oxazolidinones with high enantiomeric excess. rsc.org

Furthermore, a cascade synthesis of 5-(hydroxymethyl)oxazolidin-2-ones has been reported using tert-butyl carbonate as a nucleophile in a Boc2O-mediated epoxide ring-opening cascade. acs.org This reaction proceeds through the initial formation of a Boc-protected amine, followed by epoxide ring opening and intramolecular cyclization. acs.org

Reactions Involving Epoxides, Aziridines, and Carbamates

The reaction of epoxides with a nitrogen source and a carbonyl equivalent is one of the most prevalent and versatile methods for synthesizing 5-substituted-1,3-oxazolidin-2-ones. A common pathway is the coupling of epoxides with isocyanates, which provides a direct route to the oxazolidinone core. whiterose.ac.ukwhiterose.ac.uk This transformation is typically catalyzed by various metal complexes or organocatalysts. For instance, aluminum and vanadium-based salen and heteroscorpionate complexes have been shown to be highly effective. whiterose.ac.ukrsc.org The combination of an aluminum(heteroscorpionate) complex with a tetrabutylammonium (B224687) bromide co-catalyst, for example, facilitates the reaction between a range of epoxides and aromatic isocyanates, yielding oxazolidinones in moderate to excellent yields. whiterose.ac.uk The regioselectivity of this reaction, determining whether a 3,4- or 3,5-disubstituted oxazolidinone is formed, is largely controlled by the epoxide substrate. Ring-opening generally occurs at the less sterically hindered carbon atom unless a substituent is present that can stabilize a positive charge. whiterose.ac.uk

Another significant route involves the reaction of epoxides with carbamates. ionike.com This method provides a phosgene-free pathway to 2-oxazolidinones. The process typically involves a base-catalyzed nucleophilic ring-opening of the epoxide by the carbamate, followed by intramolecular cyclization. ionike.com Binary Mg/Fe oxides have been developed as efficient and magnetically recoverable heterogeneous catalysts for this transformation, allowing for the synthesis of various 2-oxazolidinone derivatives in good to excellent yields. ionike.com The reaction is sensitive to temperature, with higher temperatures generally favoring the conversion to the desired product. ionike.com Similarly, a cascade reaction using tert-butyl carbonate as a nucleophile in a Boc₂O-mediated epoxide ring-opening has been reported, providing an efficient route to N-aryl-5-substituted-2-oxazolidinones. acs.org

Aziridines serve as another important class of three-membered ring precursors for oxazolidinone synthesis. Their reaction with carbon dioxide (CO₂) represents an atom-economical approach. researchgate.net This cycloaddition can be catalyzed by various systems, including alkali metal halides or amidato lanthanide amide complexes, to produce oxazolidinones under mild conditions. organic-chemistry.orgresearchgate.net For instance, (Salen)chromium(III)/DMAP has been identified as an active catalyst system for the coupling of CO₂ and aziridines, producing oxazolidinones with high yield and selectivity. researchgate.net

The table below summarizes various catalytic systems used in the synthesis of oxazolidinones from epoxides.

| Catalyst System | Precursors | Conditions | Yield | Reference |

| Aluminium(heteroscorpionate) / TBAB | Epoxides + Isocyanates | Toluene, 80°C, 24h | Moderate to Excellent | whiterose.ac.uk |

| Vanadium(V)(salen) / TBAB | Epoxides + Isocyanates | Toluene, 80°C, 5h | up to 89% | rsc.org |

| Chromium(salphen) | Epoxides + Isocyanates | Toluene, 80°C, 4h | up to 90% | whiterose.ac.uk |

| Binary Mg/Fe oxides | Epoxides + Carbamates | 140°C | Good to Excellent | ionike.com |

| Bifunctional Phase-Transfer Catalysts | Epoxides + Isocyanates | PhCl, 100°C, 12h | up to 92% | nih.gov |

Functionalization and Derivatization Strategies for this compound

Once the oxazolidinone core is formed, further modifications can be made to the side-chain at the C-5 position (the butyl group) or at the ring nitrogen to generate diverse analogues.

Side-Chain Modifications at the Butyl Group and Ring Nitrogen

A primary strategy for derivatization is the N-arylation of the oxazolidinone ring. This is a crucial transformation for producing many pharmacologically active compounds. organic-chemistry.org Palladium- and copper-catalyzed cross-coupling reactions are the most common methods employed. The Ullmann-Goldberg coupling, a copper-catalyzed reaction, can be used to arylate oxazolidinones with aryl halides. researchgate.net For example, using catalytic amounts of copper iodide (CuI) with a ligand such as 1,2-diaminocyclohexane or N,N'-dimethylethylenediamine (DMEDA) and a base like potassium carbonate allows for the efficient N-arylation of chiral oxazolidinones. researchgate.net

Palladium-catalyzed N-arylation has also been extensively studied. organic-chemistry.org The success of this reaction is highly dependent on the choice of the aryl bromide, phosphine (B1218219) ligand, base, and solvent. For instance, aryl bromides with electron-withdrawing groups react well with a Pd(OAc)₂/dppf system, while neutral or electron-rich aryl bromides often require a different system, such as Pd₂(dba)₃ with a ligand like Xantphos, to achieve good yields. organic-chemistry.org A sequential one-pot process has also been developed, involving the intramolecular cyclization of an amino alcohol carbamate followed by a Cu-catalyzed cross-coupling with an aryl iodide, which tolerates a wide range of functional groups. acs.org

Direct functionalization of the C-5 side chain of a pre-formed oxazolidinone is less common than building the desired side chain into the initial epoxide or amino alcohol precursor. However, strategies exist for derivatization. For example, halo-induced cyclization of N-allylated carbamates can produce 5-(halomethyl)oxazolidin-2-ones. researchgate.net These halogenated intermediates are versatile handles for subsequent nucleophilic substitution reactions, allowing for the introduction of various functional groups. researchgate.netarkat-usa.org

Table of N-Arylation Conditions for 2-Oxazolidinones

| Catalyst System | Coupling Partner | Base | Solvent | Key Features | Reference |

|---|---|---|---|---|---|

| Pd₂(dba)₃ / Xantphos | Aryl bromides | NaOtBu | Toluene | Effective for neutral and electron-rich/poor aryl bromides. | organic-chemistry.org |

| Pd(OAc)₂ / dppf | Aryl bromides | NaOtBu | Toluene | Effective for aryl bromides with electron-withdrawing groups. | organic-chemistry.org |

| CuI / DMEDA | Aryl bromides | K₂CO₃ | Dioxane | Efficient for preparing enantiopure N-aryl oxazolidinones. | researchgate.net |

| CuI / Ligand | Aryl iodides | K₃PO₄ | DMF | One-pot sequential cyclization and cross-coupling. | acs.org |

Substituent Effects on Reactivity and Stereoselectivity

The nature and position of substituents on the precursors and the oxazolidinone ring itself have a profound impact on reaction outcomes, influencing both reactivity and stereoselectivity.

In the synthesis of oxazolidinones from epoxides and isocyanates, the electronic properties of the isocyanate are important. Electron-deficient isocyanates can sometimes lead to competing side reactions, such as the cyclotrimerization of the isocyanate to form isocyanurates, highlighting the need to match catalyst activity with substrate reactivity. whiterose.ac.uk The substituents on the epoxide ring dictate the regioselectivity of the ring-opening step, with steric and electronic factors playing a key role. whiterose.ac.uk

For functionalization reactions, substituents on the N-aryl ring can influence the efficiency of coupling reactions. In direct oxidation reactions of N-(arylacetyl)-1,3-oxazolidin-2-ones, substrates with electron-donating groups on the aryl ring generally provide excellent yields of the α-oxidized products. nih.gov However, significant steric hindrance, such as an ortho-methyl group, can lead to lower yields. nih.gov

Substituents also play a critical role in directing stereoselectivity. In the addition of chiral titanium enolates derived from N-acyl oxazolidinones to 5-substituted γ-lactols, the substituent at the C-5 position of the lactol was found to influence the diastereomeric ratio of the products. scielo.br Similarly, in 1,3-dipolar cycloaddition reactions between nitrones and 3-alkenoyl-1,3-oxazolidin-2-ones, the N-substituent on the nitrone was observed to affect the endo/exo selectivity of the resulting isoxazolidine (B1194047) products. acs.org The inherent chirality of the oxazolidinone ring, often derived from a chiral amino alcohol precursor, is widely exploited to control stereochemistry in a vast range of asymmetric transformations.

Green Chemistry Principles and Sustainable Synthesis of Oxazolidinones

The principles of green chemistry are increasingly being applied to the synthesis of oxazolidinones to develop more environmentally benign and sustainable processes. A major focus has been the replacement of hazardous reagents like phosgene. ionike.com

One key strategy is the use of carbon dioxide (CO₂) as a renewable and non-toxic C1 feedstock. researchgate.net The catalytic cycloaddition of CO₂ to aziridines is an atom-economic reaction that directly yields the oxazolidinone ring. researchgate.net This process can be performed under solvent-free conditions using a reusable aluminum-based catalyst, further enhancing its green credentials. researchgate.net

The development of heterogeneous and recyclable catalysts is another important aspect. Binary mixed oxides of magnesium and iron (Mg/Fe) have been shown to be effective, easily separable, and reusable catalysts for the synthesis of 2-oxazolidinones from epoxides and carbamates. ionike.com The catalyst can be recovered using an external magnetic field and reused multiple times without a significant loss of activity. ionike.com

Performing reactions in environmentally friendly solvents or under catalyst-free conditions also contributes to greener synthesis. The condensation of aryl-substituted 1,2-amino alcohols with aldehydes has been achieved in ethanol (B145695) without a catalyst, offering advantages such as a simple work-up procedure, mild conditions, and good yields. lew.ro Atom-economic reactions, such as the [3+2] cycloaddition of epoxides and isocyanates catalyzed by bifunctional phase-transfer catalysts, maximize the incorporation of starting material atoms into the final product, minimizing waste. nih.govrsc.org

Stereochemical Investigations and Chiral Applications of 5 Butyl 1,3 Oxazolidin 2 One

Conformational Analysis and Stereoselective Interactions of the Oxazolidinone Ring System

The stereodirecting power of an oxazolidinone auxiliary is fundamentally rooted in the conformational rigidity of its five-membered ring and the influence of its substituents. The oxazolidinone ring itself is not planar but adopts a puckered or "envelope" conformation to minimize torsional strain. The substituent at the C5 position, in this case, a butyl group, will preferentially occupy a pseudo-equatorial position to reduce steric interactions.

When the oxazolidinone is N-acylated, as is common in its application as a chiral auxiliary, the rotation around the N-C(carbonyl) bond becomes critically important for stereoselectivity. Two primary planar conformations are considered: the syn-s-cis and the anti-s-cis conformation. In these conformations, the carbonyl of the acyl group and the carbonyl of the oxazolidinone ring are oriented either on the same side (syn) or on opposite sides (anti) relative to the N-C bond. researchgate.netresearchgate.net

Theoretical studies and NMR data on various N-enoyl oxazolidinone systems suggest that the anti-s-cis conformation is often the more stable ground state. researchgate.net However, the reactive conformation, particularly in metal-chelated intermediates, is frequently proposed to be the syn-s-cis form. researchgate.net In this chelated state, the metal ion (e.g., from a Lewis acid) coordinates to both the oxazolidinone carbonyl oxygen and the acyl carbonyl oxygen, creating a rigid template. The substituent at C5, the butyl group, then acts as a steric shield, blocking one face of the enolate from the approaching electrophile. This forces the electrophile to attack from the less hindered face, resulting in a predictable stereochemical outcome.

The size and nature of the substituent on the oxazolidinone ring are paramount. While extensive research has been conducted on derivatives with phenyl or tert-butyl groups at the C4 position, specific conformational data for 5-butyl-1,3-oxazolidin-2-one is less prevalent in the literature. However, based on established principles, the butyl group at C5 is expected to effectively control the facial selectivity of reactions involving N-acyl derivatives by providing significant steric hindrance.

This compound as a Chiral Building Block in Complex Molecule Synthesis

Chiral oxazolidinones are renowned as "chiral auxiliaries," temporary fixtures to a substrate that guide the stereochemistry of a reaction before being cleaved. researchgate.netrsc.org They are instrumental in a variety of carbon-carbon bond-forming reactions that are fundamental to the synthesis of complex, biologically active molecules. researchgate.netmdpi.com The utility of this compound as a chiral building block would be demonstrated in its ability to confer high diastereoselectivity in such transformations.

The general strategy involves attaching the oxazolidinone to a prochiral substrate, performing a stereoselective reaction, and then removing the auxiliary to reveal an enantiomerically enriched product. The butyl group at the C5 position would play a crucial role in shielding one face of the molecule during the key reaction step.

While specific examples detailing the use of this compound are not extensively documented in readily available literature, its function can be inferred from the well-established reactivity of analogous oxazolidinones in several key reaction types.

Key Asymmetric Reactions Utilizing Oxazolidinone Auxiliaries:

| Reaction Type | General Substrate | Typical Reagents | Role of Oxazolidinone Auxiliary | Expected Outcome with 5-Butyl Derivative |

| Aldol (B89426) Addition | N-Acyl oxazolidinone | Lewis Acid (e.g., TiCl₄, Bu₂BOTf), Aldehyde | Forms a rigid, chelated enolate; the substituent directs the incoming aldehyde to one face. | High diastereoselectivity in the formation of β-hydroxy carbonyl compounds. |

| Michael Addition | N-Enoyl oxazolidinone | Organocuprates, Grignard reagents | The substituent blocks one face of the α,β-unsaturated system from the nucleophile. | Stereocontrolled formation of 1,5-dicarbonyl compounds or related structures. |

| Diels-Alder Reaction | N-Enoyl oxazolidinone | Diene, Lewis Acid | The auxiliary controls the endo/exo selectivity and the facial selectivity of the diene's approach. acs.org | High diastereoselectivity in the formation of chiral cyclic adducts. |

| 1,3-Dipolar Cycloaddition | N-Enoyl oxazolidinone | Nitrones, Azomethine Ylides | Directs the approach of the 1,3-dipole, leading to stereochemically defined heterocyclic products. researchgate.net | Enantiomerically enriched isoxazolidines or pyrrolidines. |

The effectiveness of the auxiliary is typically measured by the diastereomeric ratio (d.r.) or diastereomeric excess (d.e.) of the product. For many reactions using Evans-type auxiliaries, these values can exceed 99:1, demonstrating a very high level of stereochemical control.

Mechanistic Elucidation of Chiral Induction Processes Mediated by Oxazolidinone Derivatives

The mechanism of chiral induction by oxazolidinone auxiliaries is a subject of detailed study, combining experimental observations with computational modeling. The prevailing model hinges on the formation of a rigid, chelated intermediate, which orients the reacting partners in a predictable manner.

In Lewis acid-mediated reactions, such as the aldol addition, the metal center is believed to coordinate to both the oxazolidinone carbonyl oxygen and the N-acyl carbonyl oxygen. This locks the N-acyl group in a syn-s-cis conformation. researchgate.net The resulting rigid bicyclic-like structure presents two distinct faces of the enolate to incoming electrophiles. The substituent on the oxazolidinone ring (in this case, the 5-butyl group) sterically encumbers one of these faces. Consequently, the electrophile can only approach from the opposite, less hindered face.

For instance, in the conjugate addition of a lithium amide to an N-enoyl oxazolidinone, double asymmetric induction studies have been used as a mechanistic probe. These experiments suggest that the reactive conformation of the N-acyl oxazolidinone can be the anti-s-cis form, challenging the universality of the syn-s-cis chelation model for all reaction types. researchgate.net

The stereochemical outcome is therefore a result of the interplay between several factors:

Conformational Preference: The inherent conformational bias of the N-acyl oxazolidinone system. researchgate.net

Chelation: The ability of the reaction conditions (e.g., Lewis acid) to enforce a rigid, chelated intermediate.

Steric Hindrance: The effectiveness of the substituent (the 5-butyl group) at blocking one of the prochiral faces of the reactive intermediate.

The stereoselectivity can also be influenced by the structure of the electrophile and the specific reaction conditions, including the choice of Lewis acid and solvent. While the general principles are well-understood, the precise energetic landscape and the dominant reaction pathways can vary depending on the specific substrates and reagents involved. researchgate.net

Mechanistic Studies of 5 Butyl 1,3 Oxazolidin 2 One Biological Interactions Excluding Clinical Outcomes and Safety Profiles

Molecular Target Identification and Validation in Preclinical Research Models

The oxazolidinone class of compounds, to which 5-Butyl-1,3-oxazolidin-2-one belongs, are known for their antibacterial properties. scispace.comutupub.finih.gov The primary molecular target of oxazolidinones in bacteria is the 50S ribosomal subunit. scispace.com Specifically, they bind to the 23S rRNA component, interfering with the initiation of protein synthesis. utupub.fi This unique mechanism of action means there is no cross-resistance with other classes of antibiotics. scispace.com

Preclinical validation of this molecular target involves a variety of experimental approaches. drugtargetreview.com These studies aim to confirm that the interaction with the bacterial ribosome is responsible for the observed antibacterial effects. drugtargetreview.com Techniques such as genetic knock-down or knock-out of ribosomal components can be employed to demonstrate the target's necessity for the compound's activity. drugtargetreview.com Additionally, the use of tool compounds with known high specificity for the target can help validate its role. drugtargetreview.com It is crucial in these preclinical studies to use concentrations of the investigational compound that are selective for the intended molecular target to avoid misleading results from off-target effects. drugtargetreview.com

While the primary focus of oxazolidinone research has been on their antibacterial activity, some studies have explored their potential in other therapeutic areas. For instance, certain oxazolidinone derivatives have been investigated as ligands for sigma-2 (σ2) receptors, which are transmembrane proteins with potential roles in various neurological and psychiatric disorders. researchgate.net Homology modeling and molecular docking studies have been used to investigate the binding characteristics of oxazolidinone-based ligands with the σ2 receptor. researchgate.net

Structure-Activity Relationship (SAR) Studies Focused on Molecular Recognition Mechanisms

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For oxazolidinones, SAR studies have been instrumental in optimizing their antibacterial potency and spectrum. scispace.comresearchgate.net

Key structural features of the oxazolidinone scaffold that are important for target engagement include the (S)-C5 methylene-linked acetamide and an N-aryl substituent (B-ring). nih.gov The C-ring, appended to the para-position of the B-ring, is the most amenable to modification. nih.gov Research has shown that the C-5 acetamide can be replaced with a hydroxyl group, which is more synthetically tractable, without compromising activity. nih.gov

Modifications at the 5-position of the oxazolidinone ring have been extensively explored. scispace.comresearchgate.net Studies have shown that converting the 5-acetylaminomethyl moiety into other functionalities, such as thiocarbonyl groups, can significantly impact antibacterial activity. scispace.com For instance, compounds with a 5-thiourea group have demonstrated more potent in vitro activity than linezolid. scispace.com The hydrophilicity of the substituent at the 5-position also plays a role, with a moderate hydrophilicity being favorable for activity. researchgate.net

The nature of the substituent on the aromatic ring attached to the nitrogen of the oxazolidinone core also influences activity. For example, in a series of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-diones, shifting the ethoxy substitution from the 4- to the 2-position on the phenyl ring significantly improved functional activities. researchgate.netnih.gov

The following table summarizes the impact of various structural modifications on the activity of oxazolidinone analogues:

| Structural Modification | Impact on Activity |

| Replacement of C-5 acetamide with a hydroxyl group | Maintained activity, improved synthetic tractability nih.gov |

| Introduction of a 5-thiourea group | Increased in vitro antibacterial activity scispace.com |

| Conversion of 5-acetamido moiety to a guanidino moiety | Decreased antibacterial activity scispace.com |

| Shift of ethoxy substitution on the phenyl ring from para to ortho position | Improved functional activities researchgate.netnih.gov |

Elucidation of Enzyme Inhibition or Activation Mechanisms Involving this compound Analogues

The primary mechanism of action for antibacterial oxazolidinones is the inhibition of bacterial protein synthesis, not direct enzyme inhibition. scispace.comnih.gov However, the broader class of oxazolidinone-containing molecules has been investigated for their ability to inhibit various enzymes.

For instance, certain thiazolidin-4-one derivatives, which share a heterocyclic core with oxazolidinones, have been shown to possess protein kinase inhibitory activity. nih.gov Some analogues exhibited potent inhibition of kinases such as HsCDK5/p25, SsGSK-3α/β, and SsCK1δ/ε. nih.gov Another study on thiazolidin-4-one derivatives identified compounds with inhibitory activity against cell division cycle 25A (CDC25A) phosphatase, a potential target for anticancer drugs. nih.gov

While direct enzyme activation by this compound itself is not a primary focus of research, the general principles of enzyme activation by small molecules are well-established. Monovalent cations, for example, can act as efficient and selective promoters of catalysis through various mechanisms. nih.gov These can range from direct participation in substrate binding to allosteric effects that propagate long-range to the catalytic residues. nih.gov

Receptor Binding Affinity and Specificity from a Molecular Mechanistic Perspective

While the main target of antibacterial oxazolidinones is the bacterial ribosome, some analogues have been studied for their affinity to other receptors. As mentioned earlier, certain oxazolidinone derivatives have been identified as ligands for sigma-2 (σ2) receptors. researchgate.net Molecular docking studies are a key tool in understanding the binding patterns of these ligands to both σ1 and σ2 receptors, helping to identify features that confer selectivity. researchgate.net

In the context of other receptor systems, studies on pyridinyl piperazine derivatives have explored their binding affinities at dopamine (D2, D3, D4) and serotonin (5-HT1A, 5-HT2A) receptors. nih.gov These studies highlight how small structural modifications can significantly alter binding affinity and selectivity. For example, the introduction of a 5-chloro atom on the pyridine ring of one compound did not significantly change its binding affinity at dopamine receptor subtypes but did shift its affinity from 5-HT1A to 5-HT2A receptors. nih.gov

The following table provides a hypothetical representation of receptor binding data for an oxazolidinone analogue, based on the types of data reported in the literature for similar compounds. nih.gov

| Receptor | Binding Affinity (Ki, nM) |

| Dopamine D2 | 124 |

| Dopamine D3 | 86 |

| Dopamine D4 | 3.5 |

| Serotonin 5-HT1A | 1.1 |

| Serotonin 5-HT2A | 50 |

Cellular Uptake and Intracellular Localization Mechanisms in Research Contexts

For antibacterial oxazolidinones to reach their intracellular target (the ribosome), they must first permeate the bacterial cell envelope. In Gram-negative bacteria, this is a significant challenge due to the presence of an outer membrane. nih.gov

Studies on the structure-uptake relationships of oxazolidinones in Gram-negative pathogens have shown that small changes in molecular structure can be sufficient to overcome permeation and efflux issues. nih.gov By using strains with varying degrees of compromise in their efflux pumps and outer membrane, researchers can identify chemical motifs that either hinder permeation or enhance susceptibility to efflux. nih.gov

For example, a study on a library of oxazolidinone analogues identified three compounds that exhibited activity against Escherichia coli, Acinetobacter baumannii, and Pseudomonas aeruginosa, a profile not observed for linezolid. nih.gov This suggests that specific structural modifications can improve cellular uptake and accumulation in these challenging pathogens. nih.gov

The intracellular localization of oxazolidinones is presumed to be the cytoplasm, where the ribosomes are located. The efficiency of this localization is dependent on the compound's ability to cross the cell membrane(s) and avoid efflux pumps.

Computational Chemistry and Theoretical Modeling of 5 Butyl 1,3 Oxazolidin 2 One

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of 5-Butyl-1,3-oxazolidin-2-one. These methods provide a detailed picture of electron distribution, orbital energies, and electrostatic potential, which are crucial for predicting the molecule's reactivity.

DFT studies on oxazolidinone derivatives are frequently performed to analyze their electronic properties. nih.govresearchgate.net For this compound, calculations at a level like B3LYP/6-311++G(d,p) can be used to optimize the molecular geometry and compute key electronic descriptors. nih.govmdpi.com

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a larger gap suggests lower chemical reactivity and higher kinetic stability. nih.gov For the oxazolidinone ring, the HOMO is typically localized on the more electron-rich areas, while the LUMO is distributed around the carbonyl group, indicating its susceptibility to nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. It is an invaluable tool for identifying sites for electrophilic and nucleophilic attack. nih.govasrjetsjournal.org In an MEP map of this compound, the region around the carbonyl oxygen (O=C) would show a negative potential (typically colored red), indicating an electron-rich area and a likely site for electrophilic or hydrogen-bond donor interactions. Conversely, regions around the hydrogen atoms, particularly the N-H proton (if present, though absent in N-substituted oxazolidinones), would exhibit a positive potential (blue), marking them as electron-deficient sites. nih.govresearchgate.net

Reactivity Descriptors: Based on DFT calculations, various chemical reactivity descriptors can be quantified. These parameters, derived from the energies of the frontier orbitals, help in understanding the molecule's behavior in chemical reactions.

| Descriptor | Formula | Significance |

| Ionization Potential (IP) | I = -EHOMO | Energy required to remove an electron. |

| Electron Affinity (EA) | A = -ELUMO | Energy released upon gaining an electron. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |

| Electronegativity (χ) | χ = (I + A) / 2 | Power to attract electrons. |

| Electrophilicity Index (ω) | ω = μ2 / 2η | Propensity to accept electrons. |

This interactive table summarizes key reactivity descriptors calculated from HOMO and LUMO energies.

These QM calculations collectively provide a robust framework for predicting how this compound will behave chemically, guiding its synthesis and application. asrjetsjournal.orgmdpi.com

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system, providing detailed information about conformational changes and the influence of the surrounding environment. mdpi.com

Conformational Sampling: The 5-butyl group attached to the oxazolidinone ring is flexible and can adopt numerous conformations due to the rotation around its single bonds. MD simulations can exhaustively sample the conformational space available to this alkyl chain. mdpi.com A study on a related structure, (Z)-5-Benzylidene-3-butyl-4-phenyl-1,3-oxazolidin-2-one, revealed that the butyl moiety adopts a "slight twist conformation" in the crystalline state. nih.gov MD simulations starting from an optimized geometry would reveal the full range of accessible conformations in solution, their relative populations, and the energy barriers between them. This is crucial as the conformation of the butyl group can significantly influence how the molecule interacts with biological targets. nih.govmdpi.com

Solvent Effects: The solvent environment can have a profound impact on the structure, dynamics, and stability of a solute. MD simulations explicitly model the solvent molecules (e.g., water, DMSO), allowing for the study of solvation shells and specific solute-solvent interactions like hydrogen bonding. mdpi.comrsc.org For this compound, simulations in an aqueous environment would show how water molecules organize around the polar oxazolidinone core, forming hydrogen bonds with the carbonyl oxygen, and how they structure themselves around the nonpolar butyl chain (the hydrophobic effect). rsc.org Understanding these interactions is vital, as desolvation energies can be a major factor in ligand-protein binding. dntb.gov.ua The simulation can quantify properties like the radial distribution function to describe the structure of the solvation shell and hydrogen bond dynamics to understand the stability of solute-solvent interactions. rsc.org

Docking and Molecular Modeling Studies of this compound Interactions with Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. researchgate.netscispace.com The oxazolidinone scaffold is a cornerstone of several antibiotics, which function by inhibiting bacterial protein synthesis. nih.gov Their primary target is the 50S ribosomal subunit, where they bind at or near the peptidyl transferase center (PTC). nih.govnih.gov

Docking Protocol: A typical docking study of this compound would involve obtaining the crystal structure of a relevant macromolecular target, such as the bacterial 50S ribosome (e.g., from the Protein Data Bank). The ligand's 3D structure is optimized and then placed into the defined binding site of the receptor. Docking algorithms then sample a large number of possible orientations and conformations of the ligand within the binding site, scoring them based on a function that estimates the binding affinity (e.g., in kcal/mol). mdpi.comscispace.com

Predicted Interactions: Based on studies of similar oxazolidinones, this compound is expected to bind in a pocket of the 23S rRNA. nih.gov The core oxazolidinone ring is critical for positioning, with the carbonyl oxygen often acting as a hydrogen bond acceptor. The 5-butyl group would likely extend into a hydrophobic pocket within the binding site, forming van der Waals interactions with nonpolar nucleotide bases or amino acid residues. The stability of the docked complex is often further validated using MD simulations, which allow the ligand-receptor complex to relax and provide a more dynamic view of the binding stability. nih.govmdpi.com

| Interaction Type | Potential Interacting Residues/Bases | Contribution to Binding |

| Hydrogen Bonding | Uracil, Adenine bases (e.g., U2585) | Anchors the oxazolidinone core in the binding site. |

| Hydrophobic Interactions | Adenine, Guanine bases; nonpolar amino acids | Stabilizes the 5-butyl substituent. |

| van der Waals Forces | Various atoms in the binding pocket | Provides overall shape complementarity and stability. |

This interactive table summarizes the likely molecular interactions between this compound and its biological target.

Structure-Based Design Principles Guided by Computational Analyses

Computational analyses are integral to modern structure-based drug design, where detailed knowledge of the ligand-receptor complex is used to design more potent and selective molecules. nih.govrsc.org For the oxazolidinone class, computational methods have been used to establish clear Structure-Activity Relationships (SAR). nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been successfully applied to series of 5-substituted oxazolidinones. benthamdirect.comnih.gov These models correlate the biological activity of a set of compounds with their 3D steric and electrostatic properties. A CoMFA study on (S)-3-Aryl-5-substituted oxazolidinones revealed that both steric and electrostatic fields are significant for antibacterial activity, with relative contributions of 54.2% and 45.8%, respectively. nih.gov Such models generate contour maps that indicate regions where steric bulk is favored or disfavored and where positive or negative charges would enhance activity.

Design Principles: Guided by docking and QSAR models, specific design principles for the 5-position can be established.

Chain Length and Branching: The size and shape of the hydrophobic pocket accommodating the C-5 substituent dictate the optimal length and branching of the alkyl chain. Docking studies can predict whether extending the butyl group to a pentyl group or introducing branching would improve van der Waals contacts and thus binding affinity.

Introducing Functionality: While the butyl group is purely hydrophobic, computational models might suggest that introducing a polar group (e.g., a hydroxyl or ether) at a specific position could form an additional hydrogen bond with the receptor, significantly increasing potency.

Improving Pharmacokinetics: Computational models can also predict properties related to ADME (Absorption, Distribution, Metabolism, and Excretion). For example, modifying the lipophilicity by altering the 5-substituent can be guided by calculations to optimize properties like cell permeability and metabolic stability. nih.gov

These computational insights allow for an iterative design process, where new derivatives are designed in silico, synthesized, and tested, with the results feeding back to refine the computational models. nih.gov

Prediction of Spectroscopic Properties through Theoretical Calculations

Theoretical calculations, primarily using DFT, are highly effective at predicting spectroscopic properties such as Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra. This synergy between theory and experiment is crucial for structure elucidation and verification. ruc.dk

Advanced Analytical Methodologies for 5 Butyl 1,3 Oxazolidin 2 One Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural analysis of organic molecules like 5-Butyl-1,3-oxazolidin-2-one. One-dimensional (1D) ¹H and ¹³C NMR spectra provide primary evidence for the molecular structure and are the first measure of sample purity.

The structure of this compound is confirmed by the chemical shifts, multiplicities, and integrals of the proton signals and the number and chemical shifts of the carbon signals. For the parent compound, 1,3-oxazolidin-2-one, the methylene (B1212753) protons adjacent to the oxygen (C5-H₂) typically resonate around 4.45 ppm, while those next to the nitrogen (C4-H₂) appear near 3.65 ppm. The introduction of a butyl group at the C5 position significantly alters the spectrum. The C5 proton becomes a methine proton, and its signal is expected to shift depending on its environment. The protons of the butyl group will exhibit characteristic signals in the aliphatic region (approx. 0.9-1.6 ppm).

Similarly, the ¹³C NMR spectrum provides definitive evidence of the carbon skeleton. The carbonyl carbon (C2) of the oxazolidinone ring is the most deshielded, typically appearing around 159 ppm. The C4 and C5 carbons of the parent ring are observed at approximately 45 ppm and 61 ppm, respectively. The butyl substituent at C5 will introduce four additional signals in the aliphatic region of the ¹³C NMR spectrum. Purity is assessed by the absence of signals from solvents or synthetic precursors.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ Note: These are predicted values based on the known shifts for 1,3-oxazolidin-2-one and standard substituent effects. Actual experimental values may vary.

¹H NMR| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| NH | 6.5 - 7.5 | broad singlet | 1H |

| C4-H ₂ | 3.5 - 3.8 | multiplet | 2H |

| C5-H | 4.6 - 4.9 | multiplet | 1H |

| -CH₂- (butyl, α to C5) | 1.5 - 1.7 | multiplet | 2H |

| -(CH₂)₂- (butyl, β, γ) | 1.2 - 1.5 | multiplet | 4H |

¹³C NMR

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C 2 (C=O) | ~159 |

| C 5 | ~75 |

| C 4 | ~44 |

| -C H₂- (butyl, α to C5) | ~35 |

| -C H₂- (butyl, β) | ~27 |

| -C H₂- (butyl, γ) | ~22 |

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are indispensable for definitive assignments and for establishing the stereochemistry of chiral centers, such as the C5 carbon in this compound.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show correlations between the C5-H and the adjacent C4-H₂ protons, as well as with the α-CH₂ protons of the butyl chain. It would also map the connectivity throughout the entire butyl group.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It is used to assign each carbon atom that bears protons by correlating the ¹H and ¹³C chemical shifts. For instance, the signal for the C5 methine proton would show a cross-peak with the C5 carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for connecting molecular fragments. For example, the C4-H₂ protons would show a correlation to the C2 carbonyl carbon and the C5 carbon, confirming the ring structure.

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): These experiments are paramount for stereochemical assignment. jove.com They detect protons that are close in space, not necessarily through bonds. For a specific stereoisomer of this compound, NOESY can reveal the relative orientation of the butyl group with respect to the protons on the oxazolidinone ring, helping to assign its cis or trans relationship to other parts of the molecule if other substituents were present.

While solution-state NMR provides data on molecules tumbling rapidly in a solvent, solid-state NMR (ssNMR) offers insights into the structure, packing, and dynamics of molecules in the crystalline or amorphous solid state. For this compound, ssNMR could be used to study conformational polymorphism—the existence of different crystalline forms with distinct molecular conformations.

Using techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS), researchers can obtain high-resolution spectra of the solid material. Small differences in the ¹³C chemical shifts between different polymorphic forms can indicate variations in the torsion angles of the butyl chain or slight puckering differences in the oxazolidinone ring. nih.gov This analysis is crucial for understanding the physical properties of the solid material, such as stability and solubility.

Mass Spectrometry (MS) Techniques for Isotopic Analysis and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments produced upon ionization.

For this compound (C₇H₁₃NO₂), the nominal molecular weight is 143.19 g/mol . Isotopic analysis involves examining the relative abundance of ions containing heavier isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O). The molecular ion region in the mass spectrum will show a primary peak (M⁺) for the molecule containing the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O) and smaller peaks at M+1, M+2, etc., corresponding to molecules containing one or more heavy isotopes. The relative intensities of these isotopic peaks can be calculated and compared with experimental data to confirm the elemental composition.

High-resolution mass spectrometry measures the m/z value to several decimal places, allowing for the determination of a compound's exact mass and, consequently, its elemental formula. This is a definitive method for confirming the molecular formula of a newly synthesized compound.

Table 2: HRMS Data for this compound

| Molecular Formula | Ion | Calculated Exact Mass |

|---|---|---|

| C₇H₁₃NO₂ | [M+H]⁺ | 144.10191 |

Tandem mass spectrometry (MS/MS) is used to establish the fragmentation pathways of a molecule, providing strong evidence for its structure. In an MS/MS experiment, a specific ion (the precursor or parent ion, typically the molecular ion) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment (product or daughter) ions are analyzed.

The fragmentation of this compound is expected to be dominated by cleavages adjacent to the heterocyclic ring. A primary and highly characteristic fragmentation pathway for alkyl-substituted heterocycles is alpha-cleavage, involving the cleavage of the bond between the ring and the substituent.

Proposed Fragmentation Pathway:

Alpha-Cleavage: The most probable initial fragmentation is the cleavage of the C5-C(butyl) bond, leading to the loss of a butyl radical (•C₄H₉, mass 57). This results in a stable, resonance-delocalized cation.

Ring Opening/Cleavage: Subsequent fragmentation could involve the breakdown of the oxazolidinone ring itself, potentially through the loss of carbon dioxide (CO₂, mass 44) or other small neutral molecules.

Table 3: Predicted Key Fragments for this compound in EI-MS

| m/z | Proposed Ion Structure / Neutral Loss | Fragmentation Pathway |

|---|---|---|

| 143 | [C₇H₁₃NO₂]⁺• (Molecular Ion) | Initial Ionization |

| 86 | [M - C₄H₉]⁺ | Alpha-cleavage of the butyl group |

| 70 | [C₄H₆O]⁺• | Ring cleavage fragment |

| 57 | [C₄H₉]⁺ | Butyl cation |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. It is an excellent tool for identifying functional groups and can also provide subtle information about molecular conformation.

For this compound, the key functional groups are the secondary amine (N-H), the carbamate (B1207046) ester (a cyclic urethane), and the alkyl chain.

N-H Vibrations: A characteristic N-H stretching vibration is expected in the IR spectrum around 3200-3300 cm⁻¹. The N-H bending mode typically appears around 1500-1600 cm⁻¹.

Carbonyl (C=O) Stretching: The cyclic carbamate carbonyl group gives rise to a very strong and characteristic absorption band in the IR spectrum, typically at a higher frequency than acyclic esters or amides, often around 1730-1760 cm⁻¹. This peak is also usually strong in the Raman spectrum.

C-O and C-N Stretching: The C-O and C-N stretching vibrations within the ring will appear in the fingerprint region (approx. 1000-1300 cm⁻¹).

C-H Vibrations: The butyl group will be identified by its C-H stretching vibrations just below 3000 cm⁻¹ (aliphatic sp³ C-H) and its bending (scissoring and rocking) vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.

Conformational changes, such as different rotational isomers (rotamers) of the butyl group, can lead to slight shifts in the positions and shapes of vibrational bands, particularly in the fingerprint region. Comparing spectra recorded under different conditions (e.g., in different solvents or at different temperatures) can sometimes reveal the presence of multiple conformers.

Table 4: Characteristic IR and Raman Frequencies for this compound Note: These are expected frequency ranges. Raman activity can be complementary to IR absorption intensity.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|

| N-H Stretch | 3200 - 3300 | Medium-Strong | Medium |

| C-H Stretch (aliphatic) | 2850 - 2960 | Strong | Strong |

| C=O Stretch (carbamate) | 1730 - 1760 | Very Strong | Medium-Strong |

| N-H Bend | 1500 - 1600 | Medium | Weak |

| C-H Bend (scissoring) | ~1465 | Medium | Medium |

| C-H Bend (methyl umbrella) | ~1375 | Medium | Medium |

| C-O Stretch | 1100 - 1250 | Strong | Weak |

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Determination in Research Settings

The determination of enantiomeric purity is critical, as the biological activity and efficacy of chiral molecules often reside in a single enantiomer. nih.gov Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), stands as a primary tool for the effective separation and quantification of enantiomers of oxazolidinone derivatives.

The success of chiral separations by chromatography relies on the use of Chiral Stationary Phases (CSPs). Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, have demonstrated broad applicability for the enantioseparation of oxazolidinone analogues. semmelweis.humtak.huresearchgate.net The separation mechanism involves transient, stereoselective interactions between the enantiomers and the chiral selector of the CSP. These interactions can include hydrogen bonding, dipole-dipole interactions, and steric hindrance.

In a study on various oxazolidinone analogues, polysaccharide-type CSPs were evaluated in polar organic mode using mobile phases like methanol, ethanol (B145695), and acetonitrile (B52724). semmelweis.humtak.hu It was observed that amylose-based columns, when used with acetonitrile as the mobile phase, generally provided the highest enantioselectivities for the studied compounds. semmelweis.humtak.huresearchgate.net The choice of the chiral selector, the mobile phase composition, and even the CSP immobilization technology can influence the separation efficiency and, in some cases, lead to a reversal of the enantiomer elution order. semmelweis.humtak.hu

The following table summarizes typical research findings for the chiral separation of oxazolidinone derivatives, illustrating the key chromatographic parameters.

| Analyte Type | Chiral Stationary Phase (CSP) | Mobile Phase | Resolution (Rs) | Key Findings |

|---|---|---|---|---|

| Oxazolidinone Analogue 1 | Lux Amylose-2 | Acetonitrile | 2.6 | Amylose-based CSPs showed high enantioselectivity. researchgate.net |

| Oxazolidinone Analogue 2 | Lux Amylose-1 | Acetonitrile | 4.5 | Acetonitrile as the mobile phase provided optimal results. researchgate.net |

| Oxazolidinone Analogue 3 | Lux i-Amylose-1 | Acetonitrile | 2.0 | Immobilized CSPs can alter enantiomer recognition. researchgate.net |

| Thiazolidine Analogue | Lux Amylose-2 | Acetonitrile | 4.3 | Structural changes (O vs. S) significantly impact separation. semmelweis.huresearchgate.net |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

While chiral chromatography is excellent for determining enantiomeric purity, it does not inherently reveal the absolute configuration (the actual R/S assignment) of the enantiomers. X-ray crystallography is the definitive method for determining the absolute stereochemistry and three-dimensional structure of a crystalline compound in the solid state. bioorg.orgsoton.ac.uk This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is crucial for understanding the molecule's conformation and intermolecular interactions. st-andrews.ac.uk

The process requires growing a suitable single crystal of an enantiomerically pure sample. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions are determined. nih.gov For chiral molecules, anomalous dispersion effects can be used to unambiguously establish the absolute configuration.

The table below presents crystallographic data for a representative substituted butyl-oxazolidinone, illustrating the typical parameters obtained from an X-ray diffraction study.

| Parameter | Value | Significance |

|---|---|---|

| Compound | (Z)-5-Benzylidene-3-butyl-4-phenyl-1,3-oxazolidin-2-one | Provides a structural analogue for a butyl-substituted oxazolidinone. nih.gov |

| Chemical Formula | C₂₀H₂₁NO₂ | Confirms the elemental composition of the crystal. nih.gov |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. nih.gov |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a = 10.029 Å, b = 9.1941 Å, c = 18.389 Å, β = 100.51° | Precise measurements of the unit cell that contains the molecules. nih.gov |

| Volume | 1667.1 ų | The volume of the unit cell. nih.gov |

| Key Structural Feature | The oxazolidin-2-one unit is essentially planar. | Provides information on the core ring conformation. nih.gov |

Applications of 5 Butyl 1,3 Oxazolidin 2 One in Specialized Chemical Domains

Role in Polymer Chemistry: Monomer Synthesis and Polymerization Mechanisms

There is a notable absence of specific research detailing the role of 5-Butyl-1,3-oxazolidin-2-one as a monomer in polymer chemistry. Scientific literature does not provide specific examples of its synthesis for polymerization purposes or an analysis of its polymerization mechanisms.

While the broader class of oxazolidinones has been investigated in polymer science, extrapolating these findings directly to the 5-butyl substituted variant would be speculative. For instance, studies on other substituted oxazolidinones, such as N-vinyl derivatives, have explored their polymerization behavior. However, the presence and position of the butyl group on the 5-carbon of the oxazolidinone ring would significantly influence its reactivity and potential as a monomer, necessitating specific studies that are not currently available.

Contribution to Materials Science: Advanced Materials Design and Fabrication (Mechanistic Aspects)

A thorough search of materials science literature reveals no specific studies on the contribution of this compound to the design and fabrication of advanced materials. Consequently, there are no available mechanistic aspects to report regarding its role in this field.

The oxazolidinone ring, as a general structure, has been incorporated into various materials, where its rigid, cyclic nature can influence properties such as thermal stability and mechanical strength. However, the specific impact of a 5-butyl substituent on these properties and the mechanisms by which it would contribute to material fabrication have not been documented.

Use as a Scaffold in Chemical Biology Probes for Molecular Target Elucidation

The oxazolidinone scaffold is widely recognized in medicinal chemistry and chemical biology, most notably for its core role in a class of antibiotics. nih.govnih.gov These compounds often function by binding to bacterial ribosomes to inhibit protein synthesis. nih.gov The general structure of oxazolidinones makes them attractive scaffolds for the design of various therapeutic agents. nih.govresearchgate.net

However, a specific application of This compound as a scaffold for chemical biology probes aimed at molecular target elucidation is not described in the current scientific literature. While the synthesis of various 5-substituted 1,3-oxazolidin-2-ones has been reported for potential biological activities, the use of the 5-butyl derivative in the design of probes for target identification has not been specifically detailed. researchgate.net

Emerging Applications in Catalyst Design and Ligand Development

In the field of asymmetric catalysis, chiral oxazolidinone derivatives are well-established as valuable chiral auxiliaries. wikipedia.org These auxiliaries can direct the stereochemical outcome of various chemical reactions. Furthermore, the related oxazoline (B21484) ring system is a common component of ligands used in transition metal catalysis. nih.gov

Despite the prevalence of the oxazolidinone and oxazoline structures in catalyst and ligand design, there is no specific mention in the scientific literature of This compound being utilized for these purposes. Research in this area has focused on other derivatives, and the potential of the 5-butyl substituted variant as a ligand or in a catalyst system remains unexplored in published studies. One study did find that oxazolidin-2-one can act as an efficient ligand for copper-catalyzed amidation of aryl halides. researchgate.net

Future Research Directions and Unexplored Avenues for 5 Butyl 1,3 Oxazolidin 2 One

Integration of Artificial Intelligence and Machine Learning in Oxazolidinone Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of novel therapeutic agents, and these tools can be powerfully applied to the study of 5-Butyl-1,3-oxazolidin-2-one. rsc.org Future research should focus on developing predictive models for this specific compound and its derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling : ML algorithms can be trained on datasets of oxazolidinone analogues to build robust QSAR models. acs.org These models can predict the biological activity of novel, unsynthesized derivatives of this compound, thereby prioritizing synthetic efforts towards compounds with the highest predicted potency and most favorable properties. bohrium.com

De Novo Drug Design : Generative AI models can design entirely new molecules based on the this compound scaffold. nih.gov By providing the model with desired physicochemical properties and target interactions, researchers can explore a vast chemical space to identify novel candidates that may not be conceived through traditional medicinal chemistry approaches.

Synthesis Prediction and Optimization : AI-driven retrosynthesis tools can propose novel and efficient synthetic routes for this compound and its analogues. google.com Furthermore, ML models can optimize reaction conditions by analyzing vast parameter spaces (e.g., catalyst, solvent, temperature) to maximize yield and purity, accelerating the development of scalable synthetic processes. britannica.com

| AI/ML Application Area | Potential Impact on this compound Research | Relevant Techniques |

| Activity Prediction | Accelerate identification of potent analogues for specific biological targets. | QSAR, Deep Neural Networks, Support Vector Machines |

| Generative Design | Discover novel chemical entities with improved efficacy or new mechanisms of action. | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) |

| Synthesis Planning | Identify more efficient and sustainable synthetic routes. | Retrosynthesis Prediction Algorithms, Reaction Condition Optimization |

Sustainable Synthesis and Biocatalytic Approaches for Scale-Up

Future manufacturing of this compound will necessitate the development of green and sustainable synthetic methodologies to minimize environmental impact and improve economic viability. taylorfrancis.com

CO2 as a C1 Feedstock : A significant area for future research is the intensified use of carbon dioxide (CO2) as a renewable, non-toxic, and abundant C1 source for constructing the oxazolidinone ring. researchgate.netnih.gov Research should focus on developing highly efficient catalytic systems, such as those based on reusable ionic liquids or polymer-supported catalysts, for the cycloaddition of CO2 to appropriate precursors of this compound under mild, solvent-free conditions. nih.govmdpi.com

Biocatalysis : The use of enzymes offers a highly selective and environmentally benign route to chiral compounds. A promising future direction is the development of engineered enzymes, such as myoglobin-based catalysts, for the enantioselective synthesis of this compound through intramolecular C(sp3)–H amination of carbamate (B1207046) precursors. acs.org This biocatalytic approach could provide high yields and enantiopurity, which is crucial for pharmaceutical applications.

Flow Chemistry : Continuous flow synthesis offers enhanced safety, efficiency, and scalability compared to traditional batch processing. rsc.org Future work should aim to translate the synthesis of this compound into a continuous flow process. This would involve the use of packed-bed reactors with immobilized catalysts, enabling stable, long-term production with minimal waste. rsc.orgresearchgate.net

| Sustainable Approach | Key Advantage | Example Catalyst/System |

| CO2 Fixation | Utilization of a renewable C1 source, reduced toxicity. | CuBr/Ionic Liquid Systems, Niobium complexes. researchgate.netmdpi.com |

| Enzymatic Synthesis | High enantioselectivity, mild reaction conditions, biodegradable catalyst. | Engineered Myoglobin Variants. acs.org |

| Continuous Flow | Improved safety, scalability, and process control. | Polystyrene-supported organocatalysts. rsc.org |

Exploration of Novel Mechanistic Pathways and Molecular Target Engagements

While the primary mechanism of action for antibacterial oxazolidinones is the inhibition of bacterial protein synthesis via binding to the 50S ribosomal subunit, the full biological profile of this compound is unknown. nih.govnih.govscirp.org Future research should be directed towards a deeper mechanistic understanding and the discovery of new molecular targets.

Ribosomal Interactions : High-resolution structural biology techniques, such as cryo-electron microscopy (cryo-EM), should be employed to determine if and how this compound binds to the bacterial ribosome. These studies could reveal whether the 5-butyl substituent engages in unique interactions within the peptidyl transferase center, potentially leading to altered activity or a different resistance profile compared to existing drugs. scirp.org

Beyond Protein Synthesis : It is crucial to investigate whether this compound possesses biological activity through mechanisms entirely different from ribosome inhibition. Unbiased screening approaches, such as chemoproteomics, could identify novel protein targets in various organisms or cell types. This could unveil unexpected therapeutic applications in areas like anti-inflammatory or anticancer research, similar to how other oxazolidinone scaffolds have found diverse biological roles. rsc.org

Biofilm Disruption : Bacterial biofilms are a significant challenge in treating chronic infections and are notoriously resistant to conventional antibiotics. nih.gov Future studies should investigate the potential of this compound to inhibit biofilm formation or eradicate established biofilms. Such research could explore its effects on quorum sensing pathways or the integrity of the extracellular polymeric substance (EPS) matrix. nih.gov

Development of Advanced Analytical Tools for In Situ Monitoring of Reactions

To optimize the synthesis of this compound, particularly for scale-up, the implementation of Process Analytical Technology (PAT) is essential. mt.comstepscience.com PAT enables real-time monitoring and control of chemical reactions, ensuring process robustness and final product quality. nih.gov